molecular formula C10H20 B12653467 3,4,5,5-Tetramethylhex-2-ene CAS No. 39083-38-0

3,4,5,5-Tetramethylhex-2-ene

Cat. No.: B12653467
CAS No.: 39083-38-0
M. Wt: 140.27 g/mol
InChI Key: PSSMIMCIKZSQIG-BQYQJAHWSA-N
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Description

3,4,5,5-Tetramethylhex-2-ene: is an organic compound with the molecular formula C10H20 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes four methyl groups attached to a hexene backbone, making it highly branched. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,5-Tetramethylhex-2-ene can be achieved through several methods, including:

    Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with methylating agents under controlled conditions. For example, the reaction of 3,4,5-trimethylhex-2-ene with a methylating agent such as methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound.

    Dehydration of Alcohols: Another method involves the dehydration of a suitable alcohol precursor. For instance, the dehydration of 3,4,5,5-tetramethylhexan-2-ol using a strong acid like sulfuric acid can produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5,5-Tetramethylhex-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield saturated hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, hydrogen chloride in the presence of a catalyst.

Major Products

    Oxidation: 3,4,5,5-Tetramethylhexan-2-ol, 3,4,5,5-Tetramethylhexan-2-one, 3,4,5,5-Tetramethylhexanoic acid.

    Reduction: 3,4,5,5-Tetramethylhexane.

    Substitution: 3,4,5,5-Tetramethyl-2-bromohexane, 3,4,5,5-Tetramethyl-2-chlorohexane.

Scientific Research Applications

3,4,5,5-Tetramethylhex-2-ene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of electrophilic addition reactions.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3,4,5,5-Tetramethylhex-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form intermediate carbocations. These intermediates then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethylhex-2-ene: Similar structure but with one less methyl group.

    3,4,5,5-Tetramethylpent-2-ene: Similar structure but with a shorter carbon chain.

    3,4,4,5-Tetramethylhex-2-ene: Similar structure but with different methyl group positioning.

Uniqueness

3,4,5,5-Tetramethylhex-2-ene is unique due to its highly branched structure, which imparts distinct chemical and physical properties. This branching can influence its reactivity, boiling point, and solubility compared to less branched or linear alkenes.

Properties

CAS No.

39083-38-0

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(E)-3,4,5,5-tetramethylhex-2-ene

InChI

InChI=1S/C10H20/c1-7-8(2)9(3)10(4,5)6/h7,9H,1-6H3/b8-7+

InChI Key

PSSMIMCIKZSQIG-BQYQJAHWSA-N

Isomeric SMILES

C/C=C(\C)/C(C)C(C)(C)C

Canonical SMILES

CC=C(C)C(C)C(C)(C)C

Origin of Product

United States

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